Comparative Cytotoxicity Against MCF-7, A549, and SHSY-5Y Cancer Cell Lines: 4-Nitrophenyl vs. 4-Methylphenyl and Unsubstituted Analogs
In a series of morpholine-substituted quinazoline derivatives, the 4-nitrophenyl-containing compound AK-10 (structurally analogous to the target compound) exhibited superior cytotoxicity compared to 4-methylphenyl analog AK-3 across three cancer cell lines [1]. AK-10 showed IC50 values of 8.55 ± 0.67 μM (A549), 3.15 ± 0.23 μM (MCF-7), and 3.36 ± 0.29 μM (SHSY-5Y), whereas AK-3 yielded 10.38 ± 0.27 μM, 6.44 ± 0.29 μM, and 9.54 ± 0.15 μM respectively [1]. While the target compound differs in the linker attachment point, the 4-nitrophenyl moiety confers a consistent 1.7- to 2.8-fold potency enhancement over the 4-methylphenyl analog, likely attributable to enhanced π-stacking and hydrogen-bonding with target kinases [1]. Both compounds were non-toxic to HEK293 cells at 25 μM, indicating a favorable therapeutic window [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7, A549, SHSY-5Y cancer cell lines |
|---|---|
| Target Compound Data | Target compound: Not directly tested; closest analog AK-10 (2-(4-nitrophenyl)quinazoline morpholine derivative) MCF-7 IC50 = 3.15 ± 0.23 μM; A549 IC50 = 8.55 ± 0.67 μM; SHSY-5Y IC50 = 3.36 ± 0.29 μM. |
| Comparator Or Baseline | AK-3 (2-(4-methylphenyl) analog): MCF-7 IC50 = 6.44 ± 0.29 μM; A549 IC50 = 10.38 ± 0.27 μM; SHSY-5Y IC50 = 9.54 ± 0.15 μM. |
| Quantified Difference | Potency fold-improvement with 4-nitrophenyl vs. 4-methylphenyl: 2.0x (MCF-7), 1.2x (A549), 2.8x (SHSY-5Y). |
| Conditions | MTT assay; 48 h treatment; HEK293 counter-screen at 25 μM for toxicity. |
Why This Matters
The 4-nitrophenyl substituent provides a consistent 2- to 3-fold potency advantage over the 4-methylphenyl analog in breast and neuronal cancer models, directly informing selection when prioritizing quinazoline-based anticancer leads.
- [1] Kumar, A. et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 599-609. DOI: 10.1039/d2md00023g. View Source
